8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic organic compound belonging to the class of spirohydantoins. This compound is characterized by a spirocyclic structure, which includes a triazaspirodecane core with a fluorobenzoyl group attached. The presence of the fluorine atom in the benzoyl group can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction of appropriate precursors, such as hydantoins or related compounds, under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The next step involves the introduction of the 4-fluorobenzoyl group. This can be done via an acylation reaction using 4-fluorobenzoyl chloride in the presence of a base like triethylamine or pyridine.
Methylation: The final step is the methylation of the triazaspirodecane core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the spirocyclic nitrogen atoms. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The fluorine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Uniqueness
The presence of the 4-fluorobenzoyl group in 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
8-(4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)6-8-19(9-7-15)12(20)10-2-4-11(16)5-3-10/h2-5H,6-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXFLKIRMADPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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